molecular formula C16H15N3O4S B2367697 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 899758-30-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2367697
CAS No.: 899758-30-6
M. Wt: 345.37
InChI Key: KAHKYPJUNZIIFC-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a complex organic compound that has piqued significant interest in scientific research due to its unique structural attributes and potential applications across various fields. This compound is characterized by its thiazolidinone core linked to pyridine and amide functionalities, making it a versatile candidate for diverse chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide generally involves multi-step organic synthesis techniques. Starting from readily available benzene derivatives, the process includes the following steps:

  • Formation of the thiazolidinone core: : This often begins with the cyclization of a suitable thioamide with a carbonyl compound under acidic or basic conditions.

  • Introduction of the dioxido groups: : Oxidation using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Coupling with pyridine derivatives: : This is achieved through various coupling reactions such as Suzuki or Heck reactions, which can effectively introduce the pyridine moiety.

Industrial Production Methods

For large-scale production, methods may need optimization for yield and purity. Continuous flow reactors and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: : Reduction can be used to convert oxo groups to hydroxyl groups, often using reagents like lithium aluminium hydride.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the leaving group is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Alkyl halides, amines, thiols under basic conditions.

Major Products

The products of these reactions vary widely but generally include modified thiazolidinones, substituted amides, and various oxidized or reduced derivatives.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide finds applications in multiple areas:

  • Chemistry: : As a versatile intermediate in organic synthesis and material science.

  • Medicine: : Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: : Utilized in the development of novel polymers and materials with specialized functions.

Comparison with Similar Compounds

Comparison

Compared to other thiazolidinone derivatives, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide stands out due to its higher reactivity and broader range of applications.

Similar Compounds

  • 3-oxo-2-thioxo-1,3-thiazolidin-5-ylidenes: : Known for their antibacterial and antifungal activities.

  • Pyridinyl thiazolidinones: : Studied for their anti-inflammatory properties.

  • Benzisothiazolone derivatives: : Noted for their antimicrobial effects.

There you go—a comprehensive overview. What’s next?

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-6-5-9-14(17-10)18-15(20)11(2)19-16(21)12-7-3-4-8-13(12)24(19,22)23/h3-9,11H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHKYPJUNZIIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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